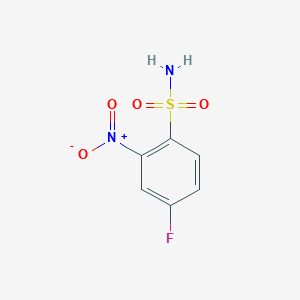

4-Fluoro-2-nitrobenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5FN2O4S It is a derivative of benzene, where a fluorine atom, a nitro group, and a sulfonamide group are substituted at the 4, 2, and 1 positions, respectively

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections and other diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for 4-Fluoronitrobenzene indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust, use only in well-ventilated areas, and keep away from open flames, hot surfaces, and sources of ignition .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-Fluoro-2-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH and fluid balance in the body .

Mode of Action

This compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the sulfonamide and the zinc ion in the enzyme . This interaction also involves the formation of hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Biochemical Pathways

It is known that carbonic anhydrase plays a key role in various physiological processes, including respiration and the transport of carbon dioxide and bicarbonate in the blood . Therefore, the inhibition of this enzyme by this compound could potentially affect these processes.

Pharmacokinetics

The compound is a solid at room temperature and has a predicted boiling point of 4111±550 °C . It is soluble in chloroform, dimethylformamide, DMSO, and methanol . These properties may influence its bioavailability.

Result of Action

Given its mode of action, it can be inferred that the compound may inhibit the activity of carbonic anhydrase, potentially affecting physiological processes such as respiration and the transport of carbon dioxide and bicarbonate in the blood .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Fluoro-2-nitrobenzene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-fluoronitrobenzene with sulfonamide under specific conditions. The synthesis typically involves the following steps:

Nitration: 4-Fluoronitrobenzene is prepared by nitration of 4-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonation: The nitrated product is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions, leading to the formation of substituted diphenyl ethers.

Oxidation: The sulfonamide group can undergo oxidation to form sulfonyl chlorides using reagents like thionyl chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Phenoxide ions, potassium carbonate.

Oxidation: Thionyl chloride, sulfur trioxide.

Major Products Formed

Reduction: 4-Fluoro-2-aminobenzene-1-sulfonamide.

Substitution: Substituted diphenyl ethers.

Oxidation: Sulfonyl chlorides.

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-2-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:

4-Fluoronitrobenzene: Lacks the sulfonamide group, making it less effective as an antimicrobial agent.

4-Bromo-1-fluoro-2-nitrobenzene: Contains a bromine atom instead of a sulfonamide group, leading to different chemical properties and applications.

1-Fluoro-2-nitrobenzene: Similar structure but lacks the sulfonamide group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

IUPAC Name |

4-fluoro-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZNPWFQQBVGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide](/img/structure/B2518630.png)

![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2518631.png)

![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2518637.png)

![2,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2518643.png)

![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2518644.png)